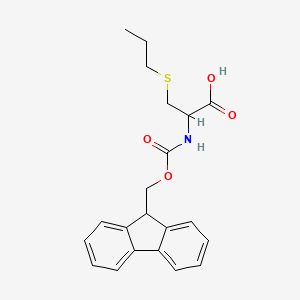

N-Fmoc-S-propyl-L-cysteine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H23NO4S |

|---|---|

Molekulargewicht |

385.5 g/mol |

IUPAC-Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-propylsulfanylpropanoic acid |

InChI |

InChI=1S/C21H23NO4S/c1-2-11-27-13-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24) |

InChI-Schlüssel |

RRIUUOXIQLZCJX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Foundational Principles of Cysteine in Peptide and Protein Systems

Cysteine (Cys) is a semi-essential proteinogenic amino acid distinguished by its thiol (-SH) side chain. wikipedia.org This functional group endows cysteine with unique chemical reactivity that is central to many biological processes. wikipedia.orgbbk.ac.uk One of its most notable roles is the formation of disulfide bonds. Through the oxidation of the sulfhydryl groups of two cysteine residues, a covalent disulfide bridge can be formed, linking different parts of a polypeptide chain or even separate chains together. wikipedia.orgbbk.ac.uk This cross-linking is a critical factor in defining and stabilizing the three-dimensional tertiary and quaternary structures of many proteins, particularly those secreted into the oxidizing environment outside the cell. wikipedia.orgquora.com

Beyond its structural role, the nucleophilic nature of the cysteine thiol group allows it to participate directly in enzymatic catalysis. bbk.ac.uk In a class of enzymes known as thiol proteases, a cysteine residue is found at the active site and is essential for the catalytic mechanism. bbk.ac.uk Furthermore, cysteine is a key component of the tripeptide glutathione, a major antioxidant in the body that protects cells from oxidative damage. wikipedia.orgpatsnap.com The sulfhydryl group of cysteine is also crucial for binding metal ions in various metalloproteins and is a precursor to iron-sulfur clusters, which are vital for the function of numerous enzymes. wikipedia.org The unique reactivity of cysteine, however, also presents challenges in chemical synthesis, often necessitating the use of protecting groups to prevent unwanted side reactions during peptide assembly. rsc.org

The Role of the Fmoc Strategy in Solid Phase Peptide Synthesis Spps

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in chemical biology, enabling the stepwise construction of peptides on a solid support. A key element of this strategy is the use of protecting groups to temporarily block the reactive N-terminal amino group of the incoming amino acid, preventing self-polymerization. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a widely used α-amino protecting group in modern SPPS. wikipedia.orgiris-biotech.de

The popularity of the Fmoc strategy stems from its principle of orthogonality. iris-biotech.de The Fmoc group is base-labile, meaning it can be selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). wikipedia.orgseplite.com This is in contrast to the acid-labile side-chain protecting groups (often based on tert-butyl, tBu) and the acid-labile linkers that attach the peptide to the solid resin. iris-biotech.deseplite.com This orthogonality ensures that the repeated removal of the N-terminal Fmoc group during each cycle of peptide elongation does not prematurely cleave the growing peptide from the resin or remove the side-chain protecting groups. iris-biotech.denih.gov

The Fmoc/tBu strategy offers several advantages over the older Boc/Benzyl approach, including milder reaction conditions which are more compatible with sensitive or modified amino acids, such as those that are phosphorylated or glycosylated. nih.govaltabioscience.com Additionally, the cleavage of the Fmoc group releases dibenzofulvene, a byproduct that has a characteristic UV absorbance, allowing for real-time monitoring of the deprotection step to ensure the reaction proceeds to completion. wikipedia.orgseplite.com This combination of mild conditions, orthogonality, and reaction monitoring has made Fmoc-based SPPS the method of choice for the synthesis of a vast array of peptides for research and therapeutic applications. altabioscience.com

N Fmoc S Propyl L Cysteine As a Versatile Amino Acid Building Block in Advanced Chemical Synthesis

Preparative Strategies for this compound

S-Alkylation Procedures and Optimization

The most direct method for the synthesis of S-propyl-L-cysteine is the S-alkylation of L-cysteine with a suitable propylating agent, typically an alkyl halide such as propyl bromide or propyl iodide. The reaction is generally carried out in the presence of a base to deprotonate the thiol group, forming a more nucleophilic thiolate anion.

Commonly used bases include sodium hydroxide, sodium ethoxide, or cesium carbonate. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or alcohols such as ethanol (B145695) being frequently employed. Optimization of the reaction conditions, including temperature, reaction time, and the stoichiometry of the reagents, is crucial to maximize the yield and minimize the formation of byproducts, such as over-alkylation at the amino group or oxidation of the thiol. One improved method for the synthesis of S-alkylated cysteine derivatives involves refluxing the cysteine thiol with the appropriate alkyl bromide in a solution of sodium ethoxide in ethanol, which has been shown to produce good yields and high purity. researchgate.net

An alternative approach involves the S-alkylation of a pre-formed N-protected cysteine derivative. For instance, N-Fmoc-L-cysteine can be S-alkylated, although care must be taken as the Fmoc group is base-labile. A milder base, such as diisopropylethylamine (DIEA), might be preferred in this case.

Table 1: Illustrative Conditions for S-Alkylation of Cysteine Derivatives Note: Specific data for S-propylation is limited in the literature; this table presents generalized conditions based on the alkylation of cysteine with other alkyl halides.

| Alkylating Agent | Base | Solvent | Temperature | Typical Yield | Reference |

| Propyl Bromide | Sodium Ethoxide | Ethanol | Reflux | Good to High | researchgate.net |

| Alkyl Bromide | Cesium Carbonate | DMF | Room Temp | High | researchgate.net |

| Iodoacetamide | Ammonium Bicarbonate | Aqueous | 37°C | N/A | nih.gov |

Stereochemical Control in Synthesis

Maintaining the stereochemical integrity of the L-cysteine starting material is paramount during the synthesis of this compound. The α-carbon of cysteine is a stereocenter, and its configuration is crucial for the biological activity of the resulting peptides. ualberta.camerckmillipore.com The S-alkylation reaction, which proceeds via an SN2 mechanism, generally occurs with retention of configuration at the α-carbon. doi.org

However, epimerization (racemization) can occur under harsh basic conditions or elevated temperatures. Therefore, careful control of the reaction parameters is essential. The use of milder bases and lower reaction temperatures can help to minimize the risk of racemization. rsc.org It is standard practice to verify the enantiomeric purity of the final product using techniques such as chiral high-performance liquid chromatography (HPLC).

Solid-Phase Peptide Synthesis (SPPS) Integration of this compound

The incorporation of this compound into a growing peptide chain using Fmoc-based SPPS follows the standard cycles of deprotection and coupling. rsc.org However, the presence of the S-propyl group can influence the efficiency of these steps and may lead to specific side reactions.

Coupling Efficiency and Reaction Kinetics in Fmoc SPPS

The coupling of this compound to the free amine of the resin-bound peptide is typically achieved using standard coupling reagents. The choice of coupling reagent can significantly impact the coupling efficiency and the potential for side reactions.

Commonly used coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma), as well as uronium/aminium-based reagents like HBTU, HATU, or HCTU. nih.govjohnshopkins.edu For sterically hindered couplings, more reactive reagents like HATU may be beneficial. The reaction kinetics can be influenced by the steric bulk of the S-propyl group, although it is considered a relatively small alkyl group. Monitoring the completion of the coupling reaction using a qualitative test like the Kaiser test is advisable to ensure complete acylation. merckmillipore.com

Table 2: Comparison of Coupling Reagents for Fmoc-Amino Acids in SPPS Note: This table provides a general comparison of common coupling reagents. Specific kinetic data for this compound is not readily available.

| Coupling Reagent | Additive | Typical Coupling Time | Relative Cost | Notes |

| DIC | HOBt/Oxyma | 30-120 min | Low | Standard, can cause dehydration of Asn/Gln. |

| HBTU | HOBt | 15-60 min | Medium | Efficient, but can cause racemization of sensitive residues. |

| HATU | N/A | 5-30 min | High | Highly efficient, especially for hindered couplings. |

| HCTU | N/A | 15-60 min | Medium | Similar to HBTU, but with potentially less racemization. |

Mitigating Epimerization and Side Product Formation at Cysteine Residues

The incorporation of cysteine derivatives, including this compound, into peptide sequences is associated with a higher risk of epimerization compared to many other amino acids, particularly when the cysteine residue is at the C-terminus. rsc.orgnih.govnih.gov This is due to the increased acidity of the α-proton, which can be abstracted by the basic conditions used for Fmoc deprotection (e.g., piperidine).

To minimize epimerization, several strategies can be employed:

Choice of Coupling Reagent: Using carbodiimide-based reagents with additives like HOBt or Oxyma is generally preferred over more basic uronium/aminium reagents, especially for sensitive couplings. nih.govsigmaaldrich.com

Use of Milder Bases: Replacing piperidine (B6355638) with a less basic amine, such as 2,4,6-collidine, during the coupling step can suppress racemization. johnshopkins.edu

Optimized Deprotection: The use of additives like HOBt or Oxyma in the piperidine deprotection solution can help to buffer the basicity and reduce epimerization. sigmaaldrich.com

Investigating 3-(1-Piperidinyl)alanine By-product Formation

A significant side reaction observed during the Fmoc-SPPS of peptides containing C-terminal cysteine is the formation of a 3-(1-piperidinyl)alanine byproduct. nih.govku.dk This occurs via a base-catalyzed β-elimination of the protected thiol group to form a dehydroalanine (B155165) intermediate. The piperidine used for Fmoc deprotection can then undergo a Michael addition to this intermediate, resulting in the formation of the undesired adduct. iris-biotech.de

The propensity for this side reaction is influenced by the nature of the S-protecting group. While bulky groups like trityl (Trt) can minimize this side reaction, smaller alkyl groups may be more susceptible. ku.dk The use of alternative, less nucleophilic bases for Fmoc deprotection or the use of a side-chain anchoring strategy for C-terminal cysteine can circumvent this issue. researchgate.net

Table 3: Strategies to Mitigate 3-(1-Piperidinyl)alanine Formation

| Strategy | Mechanism | Effectiveness | Reference |

| Use of Bulky S-Protecting Groups (e.g., Trityl) | Steric hindrance prevents β-elimination. | Minimizes, but may not eliminate the side product. | ku.dk |

| Use of Alternative Bases (e.g., DBU) | Non-nucleophilic base does not add to the dehydroalanine intermediate. | Effective, but DBU can promote other side reactions. | peptide.com |

| Side-Chain Anchoring | The thiol group is attached to the resin, preventing β-elimination. | Highly effective in preventing the side reaction. | researchgate.net |

| Use of Milder Deprotection Conditions | Reduced basicity lowers the rate of β-elimination. | Can reduce the extent of side product formation. | sigmaaldrich.com |

Strategies for Maintaining α-Chirality

A significant challenge in the synthesis of peptides containing cysteine, including those utilizing this compound, is the propensity for racemization at the α-carbon. nih.govnih.gov Cysteine is particularly susceptible to epimerization due to the acidity of its α-proton, which is enhanced by the electron-withdrawing nature of the adjacent S-protecting group. csic.es Base-catalyzed elimination of the protected sulfhydryl group can lead to the formation of a dehydroalanine (Dha) intermediate, which can then be re-attacked by nucleophiles, resulting in a loss of chiral integrity. csic.espeptide.com

Research has identified several key factors that influence the rate of racemization during the coupling step in peptide synthesis. nih.gov These include the choice of coupling reagents, base, solvent, and the duration of the pre-activation step. nih.gov Protocols that involve pre-activating the carboxylic acid of the incoming amino acid for several minutes in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIEA) can lead to unacceptably high levels of racemization (5-33%). nih.gov

To mitigate this, several strategies have been developed and proven effective. A primary approach is to avoid the pre-activation step altogether, introducing the coupling reagent directly to the mixture of the N-Fmoc-S-protected cysteine and the resin-bound amine. nih.gov This simple modification can reduce racemization levels by a factor of six to seven. nih.gov Further improvements can be achieved through the careful selection of reagents and conditions.

Key Strategies to Minimize Cysteine Racemization:

Base Selection: Using a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (B116444) (collidine) is substantially better than stronger bases like DIEA or N-methylmorpholine (NMM). nih.gov

Solvent Choice: Employing less polar solvent systems, such as a 1:1 mixture of dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), can reduce racemization compared to using neat DMF. nih.gov

Coupling Method: The choice of coupling method is critical. While aminium/uronium and phosphonium (B103445) salt-based reagents (e.g., HBTU, HATU, BOP) are highly efficient, they can promote racemization if not used correctly. nih.gov Methods utilizing diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) with a short pre-activation time (5 minutes) show significantly lower racemization. nih.gov The use of pre-formed pentafluorophenyl (Pfp) esters is also a recommended, safer alternative. nih.gov

S-Protecting Group: The nature of the thiol protecting group also plays a role. Bulky groups like S-trityl (Trt) can sterically hinder the abstraction of the α-proton, thus minimizing the elimination-addition side reaction that leads to racemization. peptide.com Studies comparing various protecting groups found that derivatives with S-tetrahydropyran (Thp) and S-4-methoxytrityl (Mmt) protection showed a reduced tendency for epimerization compared to the more common S-Trt group under stress conditions. csic.es

The following table summarizes recommended coupling conditions for minimizing racemization during the incorporation of N-Fmoc-S-protected cysteine derivatives.

Table 1: Recommended Coupling Conditions to Minimize Cysteine Racemization

| Coupling Reagent/Additive | Base | Pre-activation | Solvent | Racemization Level |

|---|---|---|---|---|

| BOP/HOBt | TMP | None | CH₂Cl₂-DMF (1:1) | <1% nih.gov |

| HBTU/HOBt | TMP | None | CH₂Cl₂-DMF (1:1) | <1% nih.gov |

| HATU/HOAt | TMP | None | CH₂Cl₂-DMF (1:1) | <1% nih.gov |

| DIPCDI/HOBt | - | 5 min | CH₂Cl₂-DMF (1:1) | <1% nih.gov |

Orthogonal Protecting Group Schemes for Differential Thiol Reactivity

The synthesis of complex peptides containing multiple cysteine residues, such as those with several defined disulfide bonds, requires a sophisticated protection strategy known as an orthogonal scheme. rsc.orgucl.ac.uk Orthogonality in this context refers to the use of multiple, distinct classes of protecting groups within the same molecule, where each type of group can be removed under a specific set of conditions without affecting the others. ucl.ac.ukpsu.edu This allows for the sequential and regioselective deprotection of cysteine thiols to control the formation of disulfide bridges or to perform site-specific conjugations. researchgate.net

The S-propyl group of this compound is an alkyl-type protection, generally removed under strongly acidic conditions, similar to the S-tert-butyl group. sigmaaldrich.com For an orthogonal strategy to be effective, other cysteine residues in the peptide would need to be protected with groups that are labile to different, non-acidic conditions.

Classes of Thiol Protecting Groups for Orthogonal Schemes:

Acid-Labile Groups: These are removed by treatment with acids like trifluoroacetic acid (TFA). The trityl (Trt) group is a widely used example, cleaved during the final resin cleavage step. sigmaaldrich.com The S-propyl group falls into this category, requiring strong acidolysis for removal.

Base-Labile Groups: The 9-fluorenylmethyl (Fm) group can be removed by piperidine, but its use is limited as these are the same conditions used to remove the Nα-Fmoc group. psu.edu

Heavy Metal Ion-Labile Groups: The acetamidomethyl (Acm) group is stable to standard TFA and piperidine treatments but can be removed using mercury(II) acetate (B1210297) or silver trifluoromethanesulfonate. sigmaaldrich.com

Thiolysis/Reduction-Labile Groups: Groups like S-tert-butylsulfenyl (StBu) are removed by treatment with thiols such as dithiothreitol (B142953) (DTT) or phosphines. csic.es

Enzyme-Labile Groups: The phenylacetamidomethyl (Phacm) group is stable under typical peptide synthesis conditions but can be selectively cleaved by penicillin amidohydrolase at a neutral pH. psu.edu This makes it orthogonal to most other chemical deprotection methods. psu.edu

Photolabile Groups: The 2-nitroveratryl (oNv) group is stable to both acidic and basic conditions but can be cleaved by photolysis using UV light at around 350 nm, allowing for precise temporal and spatial control of deprotection. researchgate.netresearchgate.net

By combining these different classes, complex peptides can be assembled. For instance, a peptide could be synthesized with three cysteines protected with S-Trt, S-Acm, and S-oNv, respectively. The first disulfide bond could be formed after on-resin photolysis of the oNv group, the second after purification and treatment with mercury acetate to remove the Acm group, with the Trt-protected cysteine remaining as a free thiol after final acid cleavage.

Table 2: Examples of Orthogonal Cysteine Thiol Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| Propyl / tert-Butyl | Pr / tBu | High concentration TFA, scavengers | Acm, Fm, StBu, oNv, Phacm |

| Trityl | Trt | 1-5% TFA in DCM (mild acidolysis) csic.essigmaaldrich.com | Acm, StBu, oNv, Phacm |

| Acetamidomethyl | Acm | Hg(OAc)₂, AgOTf, I₂ psu.edusigmaaldrich.com | Trt, tBu, Fm, StBu, oNv |

| tert-Butylsulfenyl | StBu | Thiols (e.g., DTT), Phosphines csic.es | Trt, Acm, tBu, oNv |

| Phenylacetamidomethyl | Phacm | Penicillin Amidohydrolase psu.edu | Trt, Acm, Fm, pMeBzl |

C-Terminal Anchoring Strategies for Cysteine-Containing Peptides

The solid-phase synthesis of peptides with a C-terminal cysteine residue presents a unique set of challenges. csic.es Standard methods of anchoring the first amino acid as an ester to the solid support (e.g., Wang or Merrifield resins) are often problematic for cysteine. These methods can result in low loading yields, significant racemization during the initial anchoring step, and the formation of 3-(1-piperidinyl)alanine as an undesired byproduct during subsequent Fmoc deprotection cycles with piperidine. peptide.comresearchgate.net

To circumvent these issues, side-chain anchoring has emerged as a superior strategy. csic.esresearchgate.net In this approach, the cysteine residue is anchored to the resin via its side-chain thiol group, leaving its α-carboxyl group protected (often as a tert-butyl ester) and free. csic.es This method avoids the activation of the α-carboxyl group of cysteine during the sensitive resin-loading step, thereby minimizing the risk of racemization. nih.gov

Key Features of Side-Chain Anchoring:

Resin Choice: Highly acid-labile resins, such as those based on a 2-chlorotrityl chloride (2-ClTrt-Cl) linker, are commonly used. csic.esnih.gov The attachment of the Fmoc-Cys(SH)-OtBu to the resin proceeds via an SN1 reaction. nih.gov

Minimization of Side Reactions: Because the α-carboxyl group is not directly linked to the resin, the risk of piperidinyl-alanine formation is greatly reduced. researchgate.net Furthermore, racemization during chain elongation is minimized because the α-proton is less acidic when the carboxyl group is protected as a bulky ester. csic.es

This strategy has been successfully applied to the synthesis of various peptides, including the mating pheromone a-factor, demonstrating its reliability and efficiency. nih.gov

Table 3: Comparative Analysis of C-Terminal Cysteine Anchoring Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Carboxyl Ester Linkage | C-terminal Cys is attached to the resin (e.g., Wang, 2-ClTrt) via its α-carboxyl group. | Standard, well-established for other amino acids. | High risk of racemization during loading and elongation. nih.gov Prone to 3-(1-piperidinyl)alanine formation. peptide.comresearchgate.net Low loading yields can occur. researchgate.net |

| Side-Chain Anchoring | C-terminal Cys is attached to the resin (e.g., 2-ClTrt-Cl) via its side-chain thiol group. nih.gov | Minimal racemization during loading. nih.gov Circumvents piperidinyl-alanine side reaction. researchgate.net High-yield release with mild acid. researchgate.net | Requires synthesis of the appropriate building block (e.g., Fmoc-Cys-OtBu). csic.es |

Solution-Phase Peptide Synthesis Utilizing this compound

While solid-phase peptide synthesis (SPPS) is dominant for research-scale production, solution-phase peptide synthesis (SolPS) remains a powerful and relevant strategy, particularly for the large-scale manufacturing of peptides. creative-peptides.commdpi.com SolPS involves the stepwise coupling of amino acids or peptide fragments in a homogenous solution, with purification of the intermediate product after each coupling or deprotection step. ekb.eg The use of this compound in solution-phase protocols follows the general principles of Fmoc chemistry but requires specific considerations for purification and reaction control.

The primary challenge of Fmoc-based SolPS is the removal of the piperidine used for deprotection and its dibenzofulvene (DBF) adduct from the reaction mixture, as these are not simply washed away as in SPPS. acs.org This has traditionally limited the application of Fmoc chemistry in solution, with Boc-based strategies often being preferred. However, modern techniques have been developed to address these issues.

Development of Robust Solution-Phase Protocols

Modern solution-phase protocols have focused on developing highly efficient coupling reactions and streamlined purification methods to make the process more viable and sustainable.

Advanced Coupling Reagents: Reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) have been shown to be highly effective for solution-phase synthesis. T3P® promotes rapid peptide bond formation (often within minutes) with high efficiency and no epimerization. mdpi.comresearchgate.net A significant advantage is that the phosphonic acid byproducts are water-soluble, allowing for simple removal through aqueous extraction, thus avoiding the need for chromatography. mdpi.com

Purification Strategies: Instead of relying solely on laborious column chromatography, protocols often utilize precipitation and extraction. The growing peptide, being larger and often less soluble than the reactants, can be selectively precipitated from the reaction mixture by adding an anti-solvent (e.g., acetonitrile). mdpi.com This allows for the efficient isolation of the intermediate product at each cycle.

Liquid-Phase Peptide Synthesis (LPPS): This hybrid approach combines features of SolPS and SPPS. The growing peptide is attached to a soluble polymer support or tag, which allows it to remain in the homogenous reaction phase. sci-hub.se After the reaction, the tagged peptide can be selectively precipitated and filtered, while unreacted reagents and byproducts remain in solution. This facilitates purification without the need for a solid support. mdpi.com

One-Pot Protocols: For shorter peptides, one-pot coupling and deprotection steps have been developed. For example, after a T3P®-mediated coupling is complete, piperidine can be added directly to the same reaction vessel to remove the Fmoc group. The resulting deprotected peptide can then be precipitated, washed, and carried forward to the next coupling step, significantly improving process efficiency. mdpi.com

Comparative Analysis with Solid-Phase Approaches

The choice between solution-phase and solid-phase synthesis depends on the specific peptide, the required scale, and economic considerations. Both methodologies have distinct advantages and disadvantages, particularly concerning the synthesis of cysteine-containing peptides like those made with this compound.

Solid-Phase Peptide Synthesis (SPPS):

Advantages: The primary advantage of SPPS is its simplicity and potential for automation. Excess reagents and byproducts are easily removed by filtration and washing of the resin support. rsc.org This makes it extremely fast and efficient for producing many different peptides on a small to medium scale for research and screening purposes.

Disadvantages: SPPS can be difficult to monitor in real-time, and side reactions or incomplete couplings can lead to complex mixtures that are difficult to purify. acs.org Peptide aggregation on the solid support can become a major issue for longer or more hydrophobic sequences. Furthermore, the cost of the resin and the large excess of reagents required can make it less economical for large-scale production. nih.gov

Solution-Phase Peptide Synthesis (SolPS):

Advantages: SolPS is highly scalable and is the preferred method for the industrial production of many peptide drugs. mdpi.com Intermediates can be fully purified and characterized at each step, ensuring the quality of the final product. The total amount of solvent and reagents used can be significantly lower than in SPPS, improving sustainability. mdpi.com For certain sequences, the purity of the crude product from a solution-phase synthesis has been shown to be significantly higher than that from an SPPS protocol. acs.org

Disadvantages: SolPS is generally more labor-intensive and time-consuming due to the required workup and purification after each step. creative-peptides.com The solubility of the growing peptide chain can become a problem, potentially limiting the length of peptides that can be synthesized efficiently. sci-hub.se

For cysteine-containing peptides, the ability in SolPS to purify and characterize intermediates is a key advantage, as it allows for the confirmation that sensitive modifications, such as the S-propyl group, have remained intact and that no significant racemization has occurred before proceeding to the next step.

Table 4: General Comparison of SPPS and SolPS for Peptide Synthesis

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (SolPS) |

|---|---|---|

| Principle | Peptide is grown on an insoluble polymer support. rsc.org | Peptide is synthesized in a homogenous solution. creative-peptides.comekb.eg |

| Scale | Ideal for small-to-medium scale (mg to g). | Preferred for large scale (kg) manufacturing. mdpi.com |

| Speed | Fast for single sequences due to simple wash steps. | Slower due to purification of intermediates. creative-peptides.com |

| Purification | Excess reagents washed away; final cleavage and single purification. rsc.org | Purification (precipitation, extraction, or chromatography) required after each step. mdpi.com |

| Monitoring | Difficult to monitor reaction completion on-resin. | Intermediates can be isolated and fully characterized. |

| Reagent Use | Requires large excess of reagents (3-10 eq). | Can be performed with near-stoichiometric amounts of reagents. mdpi.com |

| Key Advantage | Automation and speed for research scale. rsc.org | Scalability, purity control, and cost-effectiveness at scale. acs.org |

| Key Disadvantage | Aggregation for long sequences; high cost for scale-up. nih.gov | Labor-intensive; potential peptide solubility issues. sci-hub.se |

Design and Synthesis of Functional Peptide and Peptidomimetic Constructs

The precise control over peptide architecture is critical for mimicking or modulating biological processes. This compound and its analogs serve as valuable tools in solid-phase peptide synthesis (SPPS), enabling the creation of peptides with tailored properties.

Incorporation into Disulfide-Rich Peptide Scaffolds

Disulfide-rich peptides, characterized by their compact, stable structures, are of significant interest as therapeutic leads and diagnostic agents. nih.govacs.orgbiosynth.com The formation of specific disulfide bonds in these molecules is a synthetic challenge that necessitates the use of orthogonal protecting groups for cysteine residues. biosynth.comrsc.org The S-propyl group of this compound provides a stable thioether linkage that is resistant to the standard conditions of Fmoc-based SPPS. rsc.org This allows for its incorporation into a peptide sequence while other cysteine residues, protected with more labile groups, can be selectively deprotected and oxidized to form disulfide bridges. biosynth.comrsc.org This strategy ensures the correct connectivity of disulfide bonds, which is crucial for the peptide's three-dimensional structure and biological activity. biosynth.com

| Cysteine Protecting Group | Abbreviation | Key Features |

| Trityl | Trt | Acid-labile, bulky. fishersci.comthermofisher.com |

| Acetamidomethyl | Acm | Cleaved by mercury(II) or iodine. rsc.org |

| tert-Butyl | tBu | Removed by strong acid. biosynth.com |

| S-propyl | - | Stable thioether, not typically cleaved. |

Applications in Native Chemical Ligation (NCL) and Related Thioester-Based Methodologies

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. wikipedia.orgnih.gov The classic NCL reaction involves the chemoselective ligation of a peptide with a C-terminal thioester to another peptide bearing an N-terminal cysteine. wikipedia.orgnih.gov While this compound itself does not directly participate as the N-terminal cysteine in the ligation due to the permanent S-alkylation, its derivatives are instrumental in the synthesis of the required peptide thioester fragments. nih.gov

The generation of peptide thioesters compatible with Fmoc-SPPS has been a significant area of research, as traditional methods were more amenable to Boc-based strategies. wikipedia.orgnih.gov The development of specialized linkers and methodologies now allows for the efficient synthesis of peptide thioesters using Fmoc chemistry. nih.gov N-Fmoc-protected amino acids, including derivatives of cysteine, are fundamental to the assembly of the peptide backbone before the final thioester formation. nih.govnih.gov Furthermore, variations of NCL and other thioester-based ligations can be employed to create cyclic peptides, where the strategic placement of reactive groups is paramount. acs.org

Bioconjugation and Bioorthogonal Chemistry with this compound Derivatives

The ability to selectively modify peptides and proteins in biological systems has revolutionized our understanding of cellular processes and has led to the development of novel diagnostics and therapeutics. Derivatives of this compound, appropriately functionalized, are key players in these bioconjugation strategies.

Employing Click Chemistry for Selective Functionalization

"Click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility, has found widespread use in bioconjugation. While the S-propyl group itself is unreactive in standard click reactions, the core N-Fmoc-L-cysteine scaffold can be modified to incorporate functionalities that are. For instance, the propyl chain could be synthesized with a terminal azide (B81097) or alkyne group, making the resulting amino acid a substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the covalent attachment of a wide array of molecules, such as fluorescent dyes, imaging agents, or drug molecules, to the peptide.

Thiol-Ene Reactions for Site-Specific Peptide Modification

The thiol-ene reaction, a radical-mediated addition of a thiol to an alkene, is another powerful tool for bioorthogonal conjugation. nih.govfrontiersin.org This reaction is highly efficient and can be initiated by light, making it temporally and spatially controllable. nih.govacs.org While the S-propyl group renders the cysteine side chain of this compound unreactive in this context, related derivatives where the sulfur is part of a free thiol are central to this chemistry. nih.gov Peptides containing a free cysteine can be reacted with various alkene-modified molecules to form stable thioether linkages. nih.govfrontiersin.org This method has been successfully used for peptide lipidation, glycosylation, and macrocyclization. nih.govnih.gov

Development of Chemical Probes and Labeling Reagents

The synthesis of chemical probes and labeling reagents often requires the incorporation of unique chemical handles. This compound derivatives can be designed to serve this purpose. For example, a derivative of N-Fmoc-L-cysteine was utilized in the synthesis of a PET imaging probe for prostate cancer. nih.gov In this work, the Fmoc-protected cysteine derivative was a key intermediate in the multi-step synthesis of the final chelating molecule. nih.gov The versatility of the cysteine scaffold allows for the attachment of various functionalities, including fluorophores, affinity tags, and cross-linking agents, enabling the study of protein-protein interactions, enzyme activity, and cellular localization.

Engineering of Lipid-Modified Peptides and Advanced Delivery Systems

The covalent attachment of lipid moieties to peptides, or lipidation, is a powerful strategy to improve the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. This modification can enhance membrane permeability, prolong plasma half-life, and improve bioavailability. researchgate.net this compound derivatives serve as valuable precursors in the synthesis of these sophisticated biomolecules.

Synthesis of Lipidated Peptide Sequences Incorporating S-propyl Cysteine Analogs

The synthesis of lipidated peptides is a complex process that often relies on solid-phase peptide synthesis (SPPS) using the Fmoc strategy. thieme-connect.dersc.org In this context, this compound can be incorporated into a peptide sequence like any other amino acid. The S-propyl group provides a short, hydrophobic chain that can influence the peptide's interaction with biological membranes.

A key advantage of using S-alkylated cysteine derivatives is the stability of the thioether bond, which is resistant to the cleavage conditions typically used in Fmoc-SPPS. thieme-connect.de This allows for the straightforward assembly of the peptide backbone. Subsequent lipidation can be achieved through various methods, including the coupling of fatty acids to other functional groups within the peptide sequence.

One innovative technique for site-specific lipidation is the "Cysteine Lipidation on a Peptide or Amino acid" (CLipPA) technology. This method utilizes a thiol-ene reaction between a free cysteine thiol and a vinyl ester-bearing lipid. nih.govnih.govfrontiersin.org While this technique is typically applied to cysteine residues with a free thiol, a synthetic strategy could involve the initial incorporation of this compound, followed by the selective deprotection of a different, orthogonally protected cysteine residue elsewhere in the peptide sequence to allow for site-specific lipidation via CLipPA.

The synthesis of S-alkylated cysteine derivatives can be achieved by reacting the cysteine thiol with an appropriate alkyl bromide. researchgate.net For instance, the synthesis of this compound would involve the reaction of Fmoc-L-cysteine with 1-bromopropane (B46711) under basic conditions. The resulting building block can then be used in standard Fmoc-SPPS protocols.

Table 1: Comparison of Lipidated Peptide Synthesis Strategies

| Synthesis Strategy | Description | Key Features | Relevant Compounds |

| Direct Incorporation | Incorporation of a pre-lipidated amino acid building block during SPPS. | Straightforward synthesis; lipid position is precisely defined. | N-Fmoc-S-(2,3-bis(palmitoyloxy)-propyl)-L-cysteine |

| Post-SPPS Lipidation | Attachment of a lipid moiety to the peptide after its synthesis on the solid support or in solution. | Flexibility in the choice of lipid; can target specific amino acid side chains. | Fatty acid N-hydroxysuccinimide esters |

| CLipPA Technology | Thiol-ene reaction between a cysteine residue and a vinyl ester-lipid conjugate. nih.govnih.govfrontiersin.org | High chemoselectivity; mild reaction conditions. | Vinyl palmitate, Cysteine-containing peptides |

| Native Chemical Ligation (NCL) | Ligation of a peptide-thioester with a peptide containing an N-terminal cysteine. rsc.orgnih.gov | Enables the synthesis of large and complex lipidated proteins. | Peptide thioesters, N-terminal cysteine peptides |

Role in Self-Assembling Supramolecular Peptide Systems

The spontaneous organization of peptides into well-ordered nanostructures, known as self-assembly, is a rapidly growing field with applications in drug delivery, tissue engineering, and diagnostics. thescipub.comnih.gov The properties of the resulting supramolecular structures are dictated by the peptide sequence and the interplay of non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic forces. acs.org

The incorporation of this compound into a peptide sequence can significantly influence its self-assembly behavior. The Fmoc group itself is a potent driver of self-assembly through π-π stacking interactions. acs.orgnih.govresearchgate.net The S-propyl group, while being a relatively small alkyl chain, introduces a localized hydrophobic element that can modulate the packing of the peptide monomers within the supramolecular assembly.

Cysteine residues are known to play a crucial role in controlling peptide self-assembly through the formation of disulfide bonds, which can act as covalent cross-links to stabilize the resulting nanostructures or to trigger assembly upon reduction. nih.govnih.gov While the S-propyl group of this compound is not redox-active, its presence can be used to fine-tune the hydrophobic-hydrophilic balance within the peptide, thereby influencing the morphology of the self-assembled structures, which can range from nanofibers and nanotubes to hydrogels. thescipub.com For instance, in surfactant-like peptides, which typically consist of a hydrophobic tail and a charged head group, the S-propyl group could contribute to the hydrophobic core of the resulting micelles or vesicles. nih.gov

Exploration in Biomimetic Chemistry and Post-Translational Modification Mimicry

The reversible oxidation of cysteine residues is a key post-translational modification (PTM) that regulates a vast array of cellular processes. nih.gov The ability to create synthetic peptides that mimic these oxidation states is of great interest for studying the functional consequences of these modifications and for developing novel therapeutic agents.

Synthetic Mimics of Cysteine Oxidation States (e.g., Sulfenylation, Sulfinylation)

Cysteine can exist in various oxidation states, including the highly reactive sulfenic acid (-SOH), the more stable sulfinic acid (-SO2H), and sulfonic acid (-SO3H). nih.govfrontiersin.org Creating stable mimics of these transient species is a significant challenge in chemical biology.

Recent research has demonstrated that it is possible to synthesize peptides containing a stable mimic of cysteine sulfinic acid. This was achieved by using a specially designed building block, Fmoc-L-Cys(SO2Mob)-OH, where 'Mob' is a p-methoxybenzyl protecting group. iris-biotech.de This building block allows for the direct incorporation of a cysteine sulfinic acid mimic into a peptide sequence during Fmoc-SPPS. This approach has been used to study the effects of cysteine oxidation on protein structure and function. nih.gov

While direct studies on the use of this compound for mimicking cysteine oxidation states are not yet widely reported, the principle of using modified cysteine derivatives opens up possibilities. For instance, the S-propyl group could serve as a stable, non-reducible mimic of a sulfenylated cysteine in certain contexts, where the key feature to be replicated is the presence of a small, hydrophobic group on the sulfur atom, rather than its redox activity.

Table 2: Cysteine Oxidation States and Their Mimics

| Oxidation State | Chemical Formula | Key Features | Synthetic Mimic Approach |

| Thiol | -SH | Nucleophilic, redox-active. | Standard Cysteine |

| Sulfenic Acid | -SOH | Highly reactive, transient intermediate. nih.govnih.gov | Use of dimedone-based probes for detection and trapping. nih.gov |

| Sulfinic Acid | -SO2H | More stable than sulfenic acid, but can be further oxidized. nih.govnih.gov | Incorporation of Fmoc-L-Cys(SO2Mob)-OH during SPPS. iris-biotech.de |

| Sulfonic Acid | -SO3H | Generally considered an irreversible oxidation state. nih.gov | Direct synthesis of peptides with sulfonic acid-containing amino acids. |

Development of Conjugates for Protein Engineering Research

The site-specific modification of proteins is a powerful tool for creating novel bioconjugates with enhanced therapeutic or diagnostic properties. researchgate.netresearchgate.net Cysteine is a popular target for such modifications due to the unique reactivity of its thiol group. rsc.orgd-nb.info

For example, a peptide containing this compound could be synthesized and then coupled to a larger protein or a small molecule drug. The resulting conjugate would have a precisely defined structure, with the S-propylated cysteine residue at a specific position. This level of control is essential for structure-activity relationship studies and for the development of optimized bioconjugates.

Cysteine-engineered antibodies, where specific amino acids are replaced with cysteine to allow for site-specific drug conjugation, are a promising class of therapeutics. google.com While this field primarily focuses on creating a free thiol for conjugation, the principles of peptide and protein engineering could be applied to incorporate S-propylated cysteine residues to study their effects on antibody structure, stability, and function.

Analytical and Characterization Techniques for N Fmoc S Propyl L Cysteine and Its Conjugates

Chromatographic Method Development and Optimization

Chromatographic techniques are indispensable for the purification, purity assessment, and monitoring of reactions involving N-Fmoc-S-propyl-L-cysteine. Method development focuses on achieving optimal resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is most commonly employed, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. This setup allows for the efficient separation of the target compound from starting materials, by-products, and other impurities.

The progress of the S-propylation of N-Fmoc-L-cysteine and subsequent conjugation reactions can be effectively monitored by analyzing aliquots of the reaction mixture. HPLC provides a quantitative measure of the consumption of reactants and the formation of products over time. For preparative applications, HPLC can be scaled up to isolate and purify the final product to a high degree. The strong UV absorbance of the fluorenylmethoxycarbonyl (Fmoc) group provides high sensitivity for detection.

Typical RP-HPLC Parameters for Fmoc-Amino Acids:

Column: C18 (e.g., Varian MICROSORB-MV™) rsc.org

Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., sodium phosphate (B84403) or 0.1% trifluoroacetic acid (TFA)) is commonly used. oup.comrsc.org

Detection: UV absorbance, typically at 220 nm or 265 nm, where the Fmoc group exhibits strong absorbance. phenomenex.com

Flow Rate: A standard flow rate is 1.0 mL/min. phenomenex.comsielc.com

Temperature: Separations are often conducted at elevated temperatures (e.g., 50 °C) to improve peak shape and resolution. rsc.org

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Reversed-Phase C18 |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% TFA in Water) |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | Linear gradient of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm or 265 nm |

| Column Temperature | Ambient to 50 °C |

The enantiomeric purity of this compound is a critical quality attribute, as the presence of the D-enantiomer can lead to undesired side products and affect the biological activity of the final peptide. Chiral HPLC is the definitive method for assessing this purity. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, resulting in their separation.

A variety of CSPs are effective for the resolution of Fmoc-protected amino acids. sigmaaldrich.com Polysaccharide-based CSPs (e.g., Lux Cellulose series) and macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T and R) have demonstrated broad applicability. sigmaaldrich.comphenomenex.com For most Fmoc-amino acids, including cysteine derivatives, baseline resolution can be achieved, allowing for the quantification of enantiomeric excess to levels greater than 99.8%. phenomenex.com In many reported separations of Fmoc-amino acids, the D-enantiomer elutes before the L-enantiomer. nih.gov

| Chiral Stationary Phase (CSP) Type | Examples | Typical Mobile Phase Mode |

|---|---|---|

| Polysaccharide-based | Lux Cellulose-1, Cellulose-2, Cellulose-3 | Reversed-Phase (Acetonitrile/TFA buffer) phenomenex.com |

| Macrocyclic Glycopeptide | CHIROBIOTIC T, CHIROBIOTIC R sigmaaldrich.com | Reversed-Phase or Polar Organic sigmaaldrich.com |

| Quinine-based Zwitterionic/Anion-Exchanger | CHIRALPAK ZWIX(+), QN-AX | Hydro-Organic or Polar-Ionic nih.govhplc.eu |

| Protein-based | Ultron Ovomucoid (OVM) tandfonline.com | Reversed-Phase (Acetonitrile/Phosphate buffer) |

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and molecular weight of this compound.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are used to confirm the covalent structure, including the successful S-propylation.

In the ¹H NMR spectrum, the attachment of the propyl group to the sulfur atom is confirmed by the appearance of characteristic signals: a triplet for the terminal methyl (-CH₃) protons, a multiplet (sextet) for the central methylene (B1212753) (-CH₂-) protons, and another triplet for the methylene protons adjacent to the sulfur (S-CH₂-). The chemical shifts of the β-protons (Hβ) of the cysteine residue are shifted downfield upon alkylation compared to the free thiol.

In the ¹³C NMR spectrum, the presence of three new signals in the aliphatic region confirms the carbon backbone of the propyl group. The chemical shift of the β-carbon (Cβ) of the cysteine moiety is also significantly affected by the attachment of the propyl group. The distinct signals of the Fmoc group and the cysteine backbone (Cα, C=O) must also be present at their expected chemical shifts.

| Nucleus | Structural Moiety | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| ¹H | Fmoc Aromatic & Aliphatic | 7.2 - 7.8 (m, 8H), 4.2 - 4.5 (m, 3H) | - |

| ¹H | Cysteine α-H | ~4.5 (m, 1H) | - |

| ¹H | Cysteine β-H | ~2.8 - 3.2 (m, 2H) | - |

| ¹H | S-CH₂-CH₂-CH₃ | ~2.5 (t, 2H) | - |

| ¹H | S-CH₂-CH₂-CH₃ | ~1.6 (sextet, 2H) | - |

| ¹H | S-CH₂-CH₂-CH₃ | ~0.9 (t, 3H) | - |

| ¹³C | Carboxyl C=O | - | ~170 - 175 |

| ¹³C | Amide C=O | - | ~156 |

| ¹³C | Fmoc Aromatic | - | ~120 - 144 |

| ¹³C | Cysteine α-C | - | ~53 |

| ¹³C | Cysteine β-C | - | ~32 - 38 |

| ¹³C | S-CH₂-CH₂-CH₃ | - | ~35 |

| ¹³C | S-CH₂-CH₂-CH₃ | - | ~23 |

| ¹³C | S-CH₂-CH₂-CH₃ | - | ~13 |

Mass spectrometry is used to confirm the molecular weight of this compound and to provide further structural information through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule. nih.gov

The positive-ion ESI-MS spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺. The accurate mass measurement of this ion can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) analysis of the [M+H]⁺ ion reveals characteristic fragmentation patterns. nih.gov Common fragmentation pathways for Fmoc-protected S-alkyl cysteine derivatives include:

Loss of the Fmoc group: A neutral loss of the fluorenylmethoxy group or a charged fragment corresponding to the dibenzocyclopentadiene cation (m/z 179).

Cleavage of the S-propyl bond: Loss of the propyl group (43 Da) or the propenyl group (42 Da).

Cleavage at the sulfur atom: Fragmentation of the Cβ-S bond can occur. nih.gov

Loss of the carboxyl group: A neutral loss of COOH (45 Da).

| Ion | Description | Expected m/z (for C₂₁H₂₃NO₄S, MW = 399.48) |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 400.14 |

| [M-C₃H₇]⁺ | Loss of propyl group | 356.09 |

| [M-C₁₅H₁₁O₂]⁺ | Loss of Fmoc group | 178.08 |

| [C₁₃H₉]⁺ | Dibenzocyclopentadiene fragment from Fmoc | 165.07 |

Infrared (IR) spectroscopy is a rapid and straightforward technique for confirming the presence of key functional groups in the this compound molecule. The IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific bond vibrations.

Key diagnostic peaks for this compound include:

The disappearance of the weak S-H stretching band (typically around 2550 cm⁻¹) of the starting L-cysteine material is a critical indicator of successful S-alkylation. researchgate.net

Strong carbonyl (C=O) stretching bands for the carboxylic acid (~1710 cm⁻¹) and the urethane (B1682113) (Fmoc) group (~1690 cm⁻¹).

An N-H stretching band for the amide group around 3300 cm⁻¹.

Aromatic C-H stretching bands from the Fmoc group just above 3000 cm⁻¹.

Aliphatic C-H stretching bands from the propyl and cysteine moieties just below 3000 cm⁻¹.

The C-S stretching vibration, which is typically weak and appears in the fingerprint region (600-800 cm⁻¹).

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Amide (Fmoc-NH) |

| 3000 - 3100 | C-H Stretch | Aromatic (Fmoc) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Propyl, Cys) |

| ~1710 | C=O Stretch | Carboxylic Acid (-COOH) |

| ~1690 | C=O Stretch | Urethane (-O-CO-NH-) |

| ~1535 | N-H Bend | Amide II researchgate.net |

| 600 - 800 | C-S Stretch | Thioether (S-propyl) |

| Absent (~2550) | S-H Stretch | Thiol (-SH) |

Electrophoretic and Other Biophysical Characterization Methods for this compound and its Conjugates

The characterization of this compound and its subsequent conjugates relies on a suite of analytical techniques designed to assess purity, structural integrity, and biophysical properties. Among these, electrophoretic methods, particularly capillary electrophoresis (CE), offer high-resolution separation and sensitive detection. Complementary biophysical techniques provide further insights into the molecular characteristics of these compounds.

Electrophoretic Characterization

Capillary electrophoresis is a powerful technique for the analysis of amino acid derivatives and peptides due to its high efficiency, short analysis time, and minimal sample consumption. For this compound and its conjugates, CE, particularly in the capillary zone electrophoresis (CZE) mode, is employed to determine purity and monitor conjugation reactions.

Derivatization with the Fmoc group is a common strategy to enhance the detectability of amino acids, as the fluorenyl moiety exhibits strong UV absorbance. This allows for sensitive detection using UV-Vis detectors coupled to the CE system.

While specific studies detailing the CZE of this compound are not abundant in publicly available literature, data from closely related S-alkyl-L-cysteine derivatives can provide valuable insights into the expected electrophoretic behavior. For instance, the analysis of S-carboxymethyl-L-cysteine, a metabolite of S-propyl-L-cysteine, has been demonstrated using CZE with on-column detection, highlighting the feasibility of this technique for similar structures nih.gov.

The characterization of conjugates of this compound, such as those with peptides or other biomolecules, can also be effectively performed using CZE. The conjugation introduces changes in the size, charge, and hydrophobicity of the molecule, leading to a shift in its electrophoretic mobility compared to the unconjugated starting materials. Capillary zone electrophoresis-mass spectrometry (CZE-MS) has emerged as a particularly powerful tool for the analysis of complex conjugates, such as antibody-drug conjugates (ADCs) engineered with cysteine residues nih.govnih.gov. This technique allows for the separation of different conjugated species and their unambiguous identification based on their mass-to-charge ratio nih.govnih.gov.

Table 1: Representative Capillary Zone Electrophoresis (CZE) Conditions for the Analysis of Amino Acid Derivatives

| Parameter | Condition | Reference |

| Capillary | Fused-silica, 50 µm i.d. | General Knowledge |

| Background Electrolyte (BGE) | 20-100 mM Borate or Phosphate buffer | General Knowledge |

| pH | 8.0 - 9.5 | General Knowledge |

| Applied Voltage | 15 - 30 kV | General Knowledge |

| Temperature | 20 - 30 °C | General Knowledge |

| Detection | UV at 200-214 nm or 265 nm (for Fmoc) | General Knowledge |

| Injection | Hydrodynamic (pressure) or Electrokinetic | General Knowledge |

This table presents typical starting conditions for the CZE analysis of Fmoc-amino acids. Optimization of these parameters is necessary for the specific analysis of this compound and its conjugates.

Other Biophysical Characterization Methods

Beyond electrophoretic techniques, a range of biophysical methods are essential for a comprehensive characterization of this compound and its conjugates.

Mass Spectrometry (MS): As a standalone technique or coupled with a separation method like CE or liquid chromatography (LC), mass spectrometry is indispensable for confirming the molecular weight of this compound and its conjugates. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of these molecules with minimal fragmentation, providing accurate molecular weight information. Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the parent ion and analyzing the resulting daughter ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is a powerful tool for the definitive structural elucidation of this compound. It provides detailed information about the chemical environment of each atom in the molecule, confirming the presence of the Fmoc, propyl, and cysteine moieties and their connectivity.

Circular Dichroism (CD) Spectroscopy: For conjugates of this compound with peptides or proteins, CD spectroscopy is a valuable technique to assess the impact of the conjugation on the secondary structure of the biomolecule. By measuring the differential absorption of left and right circularly polarized light, CD can detect changes in alpha-helical, beta-sheet, and random coil content.

Table 2: Summary of Biophysical Characterization Techniques and Their Applications

| Technique | Application | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight determination and structural analysis. | Confirms identity and purity; provides fragmentation patterns for structural elucidation. |

| Nuclear Magnetic Resonance (NMR) | Definitive structural confirmation. | Detailed atomic-level structural information, including connectivity and stereochemistry. |

| Circular Dichroism (CD) | Secondary structure analysis of conjugates. | Assesses conformational changes in peptides or proteins upon conjugation. |

| UV-Vis Spectroscopy | Quantification and purity assessment. | Measures absorbance, particularly of the Fmoc group, for concentration determination. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. | Identifies characteristic vibrational frequencies of functional groups present in the molecule. |

The combination of these electrophoretic and biophysical methods provides a robust framework for the thorough characterization of this compound and its conjugates, ensuring their identity, purity, and structural integrity for their intended applications in research and development.

Theoretical and Mechanistic Studies of N Fmoc S Propyl L Cysteine Chemistry

Computational Chemistry and Molecular Modeling of S-Alkyl Cysteine Conformations

Computational chemistry and molecular modeling are powerful tools for investigating the conformational landscape of S-alkyl cysteine derivatives like N-Fmoc-S-propyl-L-cysteine. These methods allow for the characterization of stable conformations and the energetic barriers between them, which are critical for understanding molecular interactions and reactivity.

The conformation of S-alkyl cysteine residues is primarily defined by the dihedral angles of the backbone (φ, ψ) and the side chain (χ). For the side chain of S-propyl-L-cysteine, the key dihedral angles are χ1 (N-Cα-Cβ-Sγ) and χ2 (Cα-Cβ-Sγ-Cδ). Computational studies, often employing Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are used to explore the potential energy surface of these molecules.

DFT calculations on model systems, such as capped cysteine residues, have shown that the side chain can adopt several low-energy conformations. These conformations are stabilized by a complex interplay of steric hindrance, intramolecular hydrogen bonding, and hyperconjugation. For S-alkylated cysteines, the size and nature of the alkyl group significantly influence the preferred side-chain conformation. A dual microwave and optical spectroscopic study of a capped cysteine amino acid, combined with quantum chemistry modeling, revealed the coexistence of two main conformers: a folded backbone (γ-turn) and an extended backbone (β-sheet). iris-biotech.de These conformations are further stabilized by specific hydrogen bonds involving the sulfur atom as a hydrogen bond acceptor. iris-biotech.de

Molecular dynamics simulations provide a dynamic picture of the conformational flexibility of these molecules in different environments, such as in solution or within a peptide chain. These simulations can reveal the population of different conformational states and the timescale of transitions between them. For Fmoc-protected derivatives, the bulky fluorenylmethoxycarbonyl group can also influence the conformational preferences of the amino acid residue, although its primary effect is electronic.

While specific conformational studies on this compound are not extensively documented in the literature, data from related S-alkyl cysteine derivatives can provide valuable insights. The table below summarizes typical preferred dihedral angles for cysteine derivatives obtained from computational studies.

| Dihedral Angle | Typical Value Range (°) | Description |

|---|---|---|

| χ1 (N-Cα-Cβ-Sγ) | -60 (gauche-), 180 (trans), +60 (gauche+) | Rotation around the Cα-Cβ bond |

| χ2 (Cα-Cβ-Sγ-Cδ) | -60, 180, +60 | Rotation around the Cβ-Sγ bond |

Quantum Chemical Investigations of Reaction Mechanisms in Cysteine Functionalization

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions involving cysteine derivatives. These studies provide information on transition state geometries, activation energies, and reaction pathways for processes such as S-alkylation and protecting group manipulations.

The key reaction for the synthesis of this compound is the S-alkylation of the cysteine thiol. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the cysteine thiolate acts as the nucleophile attacking the alkyl halide (e.g., 1-iodopropane). DFT calculations can model this process to determine the reaction's energetic profile. The reactivity of the cysteine thiol is highly dependent on its protonation state; the thiolate form (Cys-S⁻) is a significantly stronger nucleophile than the neutral thiol (Cys-SH). The local environment can modulate the pKa of the thiol group, thereby influencing its reactivity.

DFT-based studies have been used to investigate the nucleophilic attack of cysteine thiolate on various electrophiles. For instance, a combined computational and experimental study on the reaction of cysteine with nitrile-containing compounds used DFT (B3LYP/6-311++G(d,p)) to calculate the activation energies of the nucleophilic attack. rsc.org These calculations showed a good correlation with experimental kinetic data, demonstrating the predictive power of such theoretical approaches. rsc.org

Furthermore, quantum chemical investigations have shed light on side reactions involving the Fmoc protecting group. During the base-mediated deprotection of the Nα-Fmoc group, the cleavage product, dibenzofulvene, can be trapped by the nucleophilic cysteine thiolate. This leads to an N-Fmoc to S-Fm (9-fluorenylmethyl) transprotection. The proposed mechanism involves an E1cb elimination to form dibenzofulvene, followed by a Michael-type addition of the cysteine thiolate. sigmaaldrich.comresearchgate.net

The following table summarizes computed activation energies for related cysteine reactions, illustrating the insights gained from quantum chemical studies.

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Key Finding |

|---|---|---|---|

| Cysteine thiolate attack on nitriles | DFT (B3LYP/6-311++G(d,p)) | < 16 to > 20 | Activation energy correlates with experimental reactivity. rsc.org |

| Oxidation of Cysteine by H₂O₂ | DFT with solvent-assisted proton exchange | Consistent with experimental kinetics | Microsolvation models are crucial for accurate energy barriers. nih.gov |

Stereochemical Dynamics and Computational Prediction of Epimerization Pathways

A significant challenge in the synthesis of peptides containing cysteine is the risk of epimerization at the α-carbon, particularly when cysteine is at the C-terminus. Epimerization leads to the formation of the D-diastereomer, which can be difficult to separate and can have profound effects on the peptide's biological activity. Computational studies are crucial for understanding the mechanisms of epimerization and for developing strategies to minimize this side reaction.

The primary mechanism for epimerization of C-terminal cysteine residues during Fmoc-based solid-phase peptide synthesis (SPPS) involves the abstraction of the α-proton by a base. The acidity of this proton is increased by the electron-withdrawing nature of the protected carboxyl group and the sulfur atom in the side chain. The resulting carbanion is planar and can be reprotonated from either face, leading to racemization.

Computational modeling can be used to:

Calculate the pKa of the α-proton: This helps to assess the susceptibility of a particular cysteine derivative to epimerization.

Model the transition state for proton abstraction: This provides insights into the kinetics of the epimerization process.

Evaluate the influence of different protecting groups, bases, and solvents: This aids in the rational design of synthetic protocols that minimize epimerization.

Two main pathways for epimerization in peptide synthesis are generally considered: direct enolization (α-proton abstraction) and through the formation of an oxazol-5(4H)-one intermediate. rsc.org For C-terminal cysteine, direct proton abstraction is a significant concern, especially during the repeated exposure to the basic conditions (e.g., piperidine (B6355638) in DMF) used for Fmoc deprotection. Research has shown that the extent of racemization is influenced by the choice of base, with sterically hindered bases like 2,4,6-collidine showing less racemization compared to N-methylmorpholine. researchgate.net The type of S-protecting group also plays a role, with bulky groups like trityl (Trt) helping to minimize, but not eliminate, epimerization. nih.gov

The following table outlines factors that influence cysteine epimerization, many of which can be investigated using computational approaches.

| Factor | Influence on Epimerization | Computational Investigation Approach |

|---|---|---|

| Base Strength and Steric Hindrance | Stronger, less hindered bases increase epimerization. researchgate.net | Modeling the proton abstraction transition state with different bases. |

| S-Protecting Group | Bulky groups can sterically hinder α-proton abstraction. nih.gov | Conformational analysis of the protected cysteine to assess accessibility of the α-proton. |

| Resin Linker | The choice of resin can affect the rate of epimerization. bohrium.com | Modeling the electronic effects of the linker on the acidity of the α-proton. |

| Solvent | The polarity and proton-donating ability of the solvent can influence the reprotonation of the carbanion intermediate. | Implicit or explicit solvent models in DFT calculations of the reaction pathway. |

Structure-Reactivity Relationships in Fmoc-Protected Cysteine Derivatives

The chemical reactivity of this compound is governed by a complex relationship between its structure and the electronic properties of its constituent functional groups. Understanding these structure-reactivity relationships is essential for predicting the behavior of this building block in peptide synthesis and for controlling the outcome of chemical modifications.

The primary determinants of reactivity in Fmoc-protected cysteine derivatives are:

The Nα-Fmoc group: This bulky protecting group not only prevents peptide bond formation at the N-terminus but also influences the electronic environment of the molecule. Its electron-withdrawing nature can affect the acidity of nearby protons.

The S-propyl group: As an S-alkyl protecting group, the propyl group deactivates the highly nucleophilic thiol, preventing side reactions such as unwanted alkylation or oxidation during peptide synthesis. rsc.org The steric bulk and electronic nature of the S-alkyl group can influence the stability and reactivity of the molecule. For instance, different S-protecting groups exhibit varying lability towards acids and other reagents, which is a key aspect of orthogonal protection strategies in peptide synthesis. sigmaaldrich.com

The carboxylic acid group: The activation of this group for peptide bond formation is a critical step where side reactions like epimerization can occur. The reactivity of the activated ester is influenced by the surrounding structural features.

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach to correlate structural descriptors of molecules with their chemical reactivity or biological activity. While specific QSAR studies on this compound are scarce, QSAR analyses have been performed on cysteine-containing peptides to predict properties like antioxidant activity. nih.govbohrium.com These studies use molecular descriptors that encode information about the structure, shape, charge, and polarity of the molecules to build predictive models. nih.govbohrium.com Such approaches could, in principle, be applied to model the reactivity of different Fmoc-S-alkyl-cysteine derivatives in various chemical transformations.

The following table summarizes the key structural features of this compound and their impact on its chemical reactivity.

| Structural Feature | Influence on Reactivity | Relevance in Peptide Chemistry |

|---|---|---|

| Nα-Fmoc Group | Protects the α-amino group; its removal generates a reactive dibenzofulvene species. nih.gov | Enables stepwise peptide synthesis; potential for side reactions during deprotection. |

| S-Propyl Group | Masks the nucleophilicity of the thiol, preventing oxidation and unwanted alkylation. | Allows for the incorporation of cysteine into peptide chains without side reactions at the sulfur atom. |

| α-Proton | Acidity is enhanced by adjacent electron-withdrawing groups, making it susceptible to base-catalyzed abstraction. | A key factor in the epimerization of C-terminal cysteine residues. rsc.org |

| Carboxyl Group | Activation is required for peptide bond formation. | The activated state is prone to epimerization via oxazolone (B7731731) formation or direct enolization. |

Q & A

Q. What are the optimal storage conditions for N-Fmoc-S-propyl-L-cysteine to ensure chemical stability during experiments?

this compound derivatives (e.g., N-Fmoc-S-trityl-L-cysteine) require storage at 0–6°C to prevent decomposition, as indicated by stability data for structurally similar Fmoc-protected cysteine analogs . For long-term storage, lyophilization in inert atmospheres (argon or nitrogen) is recommended to avoid oxidation of the thiol group.

Table 1: Storage Guidelines for Fmoc-Protected Cysteine Derivatives

| Compound | Storage Temperature | Stability Duration | Purity Criteria |

|---|---|---|---|

| N-Fmoc-S-trityl-L-cysteine | 0–6°C | 12 months | ≥97.0% (HPLC) |

| N-Fmoc-S-acetamidomethyl-L-cysteine | 2–8°C | 6 months | ≥98.0% (TLC) |

Q. What analytical methods are recommended for verifying the purity and identity of this compound?

- HPLC : Use reverse-phase C18 columns with UV detection at 265 nm (λmax for Fmoc group). Purity should exceed 95% for synthetic intermediates .

- NMR Spectroscopy : Confirm identity via characteristic signals (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm, cysteine α-proton at δ 4.3–4.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ for N-Fmoc-S-trityl-L-cysteine: m/z 586.7) .

Q. How can researchers mitigate racemization during solid-phase synthesis using this compound?

Racemization is minimized by:

- Using low-base conditions (e.g., 2% DIEA in DMF) during Fmoc deprotection .

- Coupling at 0–4°C to reduce side reactions .

- Monitoring enantiomeric purity via chiral HPLC (e.g., Chirobiotic T column) with <0.2% D-enantiomer tolerance .

Advanced Research Questions

Q. How should experimental protocols be designed to evaluate the stability of this compound under varying pH conditions?

- Methodology :

Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C.

Monitor degradation kinetics via HPLC at intervals (0, 24, 48, 72 hrs).

Use LC-MS to identify degradation products (e.g., free cysteine, Fmoc hydrolysis byproducts) .

Q. How can researchers resolve discrepancies in NMR data when characterizing this compound derivatives?

Common issues and solutions:

- Diastereomer splitting : If S-propyl groups introduce chirality, use high-resolution NMR (600 MHz+) and assign peaks via COSY/HSQC .

- Solvent artifacts : Deuterated DMSO may obscure cysteine α-protons; switch to CDCl3 or CD3OD for clearer spectra .

- Dynamic thiol interactions : Add reducing agents (e.g., TCEP) to prevent disulfide formation during analysis .

Q. What strategies are effective for optimizing coupling efficiency of this compound in peptide synthesis?

- Activation Reagents : Use HATU or PyBOP instead of DCC/HOBt to enhance reactivity with sterically hindered residues .

- Solvent Optimization : Replace DMF with NMP for better solubility of Fmoc-protected cysteine derivatives .

- Kinetic Monitoring : Track coupling via Kaiser test or FT-IR spectroscopy (disappearance of Fmoc N-H stretch at 3100 cm⁻¹) .

Methodological Frameworks for Rigorous Research

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and impactful studies .

- Data Validation : Apply triangulation (e.g., HPLC + NMR + MS) to confirm structural assignments and purity claims .

- Reproducibility : Document synthesis protocols in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry), including detailed reaction conditions and characterization data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.